1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
Description
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is a brominated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold substituted with a bromine atom at the 7-position and an acetyl group at the 4-position. Its molecular formula is C₉H₇BrO₃, with a molecular weight of 255.06 g/mol (calculated). This compound is commercially available (purity: ≥98%, CAS: 1892297-27-6) and is utilized in organic synthesis and pharmaceutical research .
The benzo[d][1,3]dioxole moiety is notable for its electron-rich aromatic system, which enhances reactivity in electrophilic substitution reactions. The bromine substituent introduces steric and electronic effects, influencing both synthetic pathways and biological interactions.
Properties
IUPAC Name |
1-(7-bromo-1,3-benzodioxol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBMFZDGJMGEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of an ethanone group. One common method involves the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzo[d][1,3]dioxole derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
1-(6-Bromobenzo[d][1,3]dioxol-5-yl) Derivatives
- Example: SK0 (1-((3aR,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-hexahydrofuro[3,2-c]quinolin-8-yl)ethan-1-one) Structure: Bromine at the 6-position of the benzo[d][1,3]dioxole ring, fused to a hexahydrofuroquinoline system. Activity: Demonstrates anti-proliferative activity in cancer cell lines, validated via virtual screening .
1-(7-Methoxybenzo[d][1,3]dioxol-4-yl)ethan-1-one
- Structure : Methoxy group replaces bromine at the 7-position.
- Synthesis : Prepared via Claisen-Schmidt condensation, highlighting the versatility of the methylenedioxyphenyl scaffold in forming α,β-unsaturated ketones .
- Application : Intermediate in the synthesis of tubulin polymerization inhibitors (e.g., Litseaone B analogs) .
1-(Benzo[d][1,3]dioxol-4-yl)-2-bromoethan-1-one
- Structure: Bromine on the ethanone side chain instead of the aromatic ring.
- Synthesis : Derived from 1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-one via bromination using phenyltrimethylammonium tribromide .
- Reactivity : The α-bromo ketone group enhances electrophilicity, making it a precursor for nucleophilic substitutions .
Brominated Aromatic Ketones with Diverse Scaffolds
1-(4-Bromophenyl)ethan-1-one
- Structure : Simple bromophenyl ketone lacking the methylenedioxy group.
- Role : Key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of sp³-rich architectures) .
- Comparison : Absence of the dioxolane ring reduces steric hindrance and electronic complexity, simplifying synthetic modifications.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl Derivatives
- Example : 2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-dihydroquinazolin-4(1H)-one (A25)
- Structure : Difluoro substitution on the dioxolane ring with a cyclopropyl group.
Resveratrol Analogs (RAV1, RAV2)
- Structure : Benzo[d][1,3]dioxole linked to naphthyl or aldehyde oxime groups.
- Activity : Modulate estrogen receptor α/neuroglobin pathways in breast cancer cells .
- Divergence : Unlike the acetylated 7-bromo derivative, these compounds prioritize hydrogen-bonding interactions via oxime functionalities.
Table 1: Key Properties of Selected Compounds
Biological Activity
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one, with the molecular formula C9H7BrO3, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom attached to a benzo[d][1,3]dioxole ring and an ethanone group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Bromination : The reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst to form 7-bromobenzo[d][1,3]dioxole.
- Acetylation : The intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the final product.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine substituent may enhance its interaction with biological targets such as enzymes or receptors involved in microbial growth and inflammation.
Comparative Studies
A comparative study involving various dioxolane derivatives revealed that compounds with similar structural features exhibited varying degrees of antibacterial and antifungal activities. For instance:
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 1 | 625 - 1250 | Not tested |
| 2 | 500 | 250 |
| 3 | Not effective | 200 |
| 4 | 625 | Effective |
These findings suggest that modifications in the chemical structure can significantly influence biological activity .
Potential Therapeutic Applications
Given its promising biological activities, this compound is being investigated for potential applications in:
- Antimicrobial Therapy : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Preliminary studies suggest that similar compounds may have anti-inflammatory properties, warranting further exploration in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
